molecular formula C28H34N2O6 B6153019 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid CAS No. 2383266-82-6

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid

Cat. No.: B6153019
CAS No.: 2383266-82-6
M. Wt: 494.6
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Description

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is a synthetic compound commonly employed in organic synthesis and peptide chemistry. Its structure includes the fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which play a significant role in its functionality and application, particularly in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid typically involves multi-step organic synthesis techniques. Key steps include the protection of amino groups using Boc and Fmoc groups, followed by cyclization to form the cycloheptane structure.

  • Protection: The amino groups are initially protected using tert-butoxycarbonyl and fluorenylmethyloxycarbonyl groups.

  • Cyclization: Subsequent steps involve forming the cycloheptane ring, often through intramolecular reactions facilitated by specific catalysts and solvents.

Industrial Production Methods

Industrial production involves scaling up the laboratory procedures with precise control of reaction conditions to ensure high yield and purity. Use of automated synthesis equipment and continuous flow systems can optimize the synthesis process, maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid can undergo various chemical reactions, primarily involving the deprotection and functionalization of the amino and carboxylic acid groups.

  • Deprotection Reactions: These reactions remove the Boc and Fmoc groups under acidic or basic conditions.

  • Substitution Reactions: These involve replacing specific functional groups, often utilizing nucleophiles under mild conditions.

Common Reagents and Conditions

  • Acids (e.g., trifluoroacetic acid) and bases (e.g., piperidine): Used in deprotection.

  • Catalysts (e.g., palladium-based): Used in cyclization and substitution reactions.

Major Products Formed

The major products from these reactions depend on the specific reactants and conditions but often include various protected or unprotected amino acid derivatives.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid has numerous applications in scientific research:

  • Peptide Synthesis: It is pivotal in the synthesis of complex peptides, allowing sequential addition of amino acids.

  • Drug Development: Utilized in synthesizing peptide-based therapeutics.

  • Biochemistry: Studying protein interactions and functions.

  • Industrial Chemistry: Used in the manufacture of bioactive compounds.

Mechanism of Action

The compound's primary mechanism of action involves the protection and deprotection of amino groups during peptide synthesis. The protecting groups prevent unwanted reactions, allowing selective functionalization. Upon completion of synthesis, the protecting groups are removed to yield the desired product.

  • Molecular Targets: The main targets are the amino functional groups in the peptide chain.

  • Pathways Involved: Typically involves nucleophilic substitution and catalytic hydrogenation pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-amino acids: Used similarly for amino group protection.

  • Fmoc-amino acids: Provide similar protection but differ in deprotection conditions.

Highlighting Uniqueness

1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid combines the advantages of both Boc and Fmoc protecting groups, offering versatility in various synthetic applications. The cycloheptane ring structure adds to its stability and unique reactivity compared to linear or less complex cyclic analogs.

This multifaceted compound continues to be a staple in synthetic and industrial chemistry due to its stability, versatility, and efficiency in peptide synthesis.

Properties

CAS No.

2383266-82-6

Molecular Formula

C28H34N2O6

Molecular Weight

494.6

Purity

95

Origin of Product

United States

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